molecular formula C8H16O4 B1611480 2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane CAS No. 71712-93-1

2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane

Cat. No.: B1611480
CAS No.: 71712-93-1
M. Wt: 176.21 g/mol
InChI Key: DQBPICZFQWJEKL-UHFFFAOYSA-N
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Description

2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane is an organic compound with the molecular formula C10H20O5 and a molecular weight of 220.26 g/mol . It is also known by other names such as 2-(2,5,8,11-tetraoxadodecyl)oxirane and Oxirane, 2-(2,5,8,11-tetraoxadodec-1-yl)- . This compound is characterized by the presence of an oxirane ring (epoxide) and multiple ether linkages, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane typically involves the reaction of diethylene glycol monomethyl ether with epichlorohydrin . The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The general reaction scheme is as follows:

    Reactants: Diethylene glycol monomethyl ether and epichlorohydrin.

    Conditions: Basic conditions using sodium hydroxide.

    Product: this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of 2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane is unique due to the presence of both the oxirane ring and multiple ether linkages. This combination imparts distinct reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-9-2-3-10-4-5-11-6-8-7-12-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBPICZFQWJEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439913
Record name 2-(2-methoxyethoxy)ethyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71712-93-1
Record name 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71712-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-methoxyethoxy)ethyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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